molecular formula C23H19NO4 B557894 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid CAS No. 164470-64-8

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid

Cat. No. B557894
M. Wt: 373,41 g/mole
InChI Key: JRHUROPSUJVMNH-UHFFFAOYSA-N
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Description

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid, also known as 4-(Fmoc-aminomethyl)benzoic acid, is used as pharmaceutical intermediates . This compound is part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an aminomethylbenzoic acid moiety . The Fmoc group is a common protecting group used in peptide synthesis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C20H21NO5, and it has a molecular weight of 355.38 . The InChI key, a unique identifier for chemical substances, is JBIRUWVMQYLPPX-SFHVURJKSA-N .

Scientific Research Applications

“4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid”, also known as 4-(Fmoc-aminomethyl)benzoic acid, is primarily used as a pharmaceutical intermediate . Here are some potential applications:

  • Pharmaceutical Research and Development

    • This compound is used as an intermediate in the synthesis of various pharmaceuticals . It’s often used in the research and development phase, where new drugs are being created and tested.
  • Organic Synthesis

    • This compound could be used in organic synthesis, particularly in the synthesis of complex organic molecules .
  • Chemical Research

    • This compound could be used in chemical research, particularly in studies involving fluorene compounds .

“4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid”, also known as 4-(Fmoc-aminomethyl)benzoic acid, is primarily used as a pharmaceutical intermediate . Here are some potential applications:

  • Pharmaceutical Research and Development

    • This compound is used as an intermediate in the synthesis of various pharmaceuticals . It’s often used in the research and development phase, where new drugs are being created and tested.
  • Organic Synthesis

    • This compound could be used in organic synthesis, particularly in the synthesis of complex organic molecules .
  • Chemical Research

    • This compound could be used in chemical research, particularly in studies involving fluorene compounds .

properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHUROPSUJVMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373227
Record name 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid

CAS RN

164470-64-8
Record name 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(9-Fluorenylmethyloxycarbonylaminomethyl)-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-aminomethyl-benzoic acid (10.6 g, 70.1 mmol) in dioxane (130 mL) was added 9% aqueous Na2CO3 (150 mL) followed by 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (26 g, 77 mmol). The solution was heated to 40° C. for 12 h and then cooled to room temperature. The reaction was acidified with 1 M HCl (500 mL), and extracted with ether (300 mL) to obtain acid S23 as a fluffy white solid (25.9 g, 69.4 mmol, 99%). 1H NMR (500 MHz, d6-DMSO): δ 12.85 (broad s, 1H), 7.90 (m, 4H), 7.70 (m, 2H), 7.39 (m, 2H), 7.31 (m, 4H), 4.37 (d, 2H, J=6.8 Hz), 4.24 (d, 2H, J=5.8 Hz), 4.23 (t, 1H, J=6.8 Hz). APCI/MS: 372 (M+H+).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SE Leonard, FJ Garcia, DS Goodsell, KS Carroll - 2011 - deepblue.lib.umich.edu
Over the past two decades, it has been established that growth factors, cytokines, and a host of other ligands trigger the production of hydrogen peroxide (H2O2) in nonphagocytic cells …
Number of citations: 63 deepblue.lib.umich.edu
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org
A Nørskov - 2022 - orbit.dtu.dk
This thesis is divided into three chapters. Chapter 1 describes current methods for bioconjugation followed by the two novel strategies investigated for site-selective bioconjugation …
Number of citations: 2 orbit.dtu.dk
SE Leonard - 2011 - search.proquest.com
Oxidation of cysteine to sulfenic acid has emerged as a biologically relevant post-translational modification with particular importance in redox-mediated signal transduction; however, …
Number of citations: 2 search.proquest.com
I Sharma, D Crich - The Journal of organic chemistry, 2011 - ACS Publications
Attachment of a growing peptide chain to a glycylaminomethyl resin via a thioglycinamide bond is compatible with Fmoc-chemistry solid-phase peptide synthesis. Subsequent S-…
Number of citations: 36 pubs.acs.org
T Weiser - 2021 - Dissertation, Frankfurt am Main …
Number of citations: 0

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